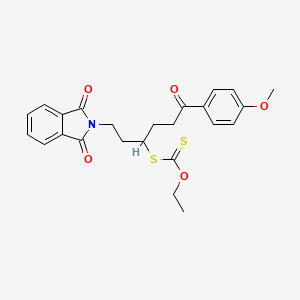
S-(1-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl) O-ethyl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-etil carbonoditioato de S-(1-(1,3-dioxoisoindolin-2-il)-6-(4-metoxifenil)-6-oxohexan-3-il)” es un compuesto orgánico complejo que presenta una combinación de grupos isoindolinona, metoxifenilo y carbonoditioato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “O-etil carbonoditioato de S-(1-(1,3-dioxoisoindolin-2-il)-6-(4-metoxifenil)-6-oxohexan-3-il)” generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de isoindolinona: Esto se puede lograr mediante la ciclización del anhídrido ftálico con una amina.
Introducción del grupo metoxifenilo: Este paso puede implicar una reacción de acilación de Friedel-Crafts.
Formación de la cadena hexanona: Esta se puede sintetizar mediante una condensación aldólica.
Unión del grupo carbonoditioato: Este paso puede implicar la reacción del intermedio con disulfuro de carbono y un agente alquilante como el yoduro de etilo.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenilo.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el grupo carbonoditioato.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Alcóxidos, aminas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como un ligando en reacciones catalíticas.
Síntesis orgánica: Se puede utilizar como intermedio en la síntesis de moléculas más complejas.
Biología
Desarrollo de fármacos: Los compuestos con estructuras similares a menudo se exploran por su potencial como fármacos, particularmente en la investigación del cáncer y la inflamación.
Medicina
Agentes terapéuticos: El compuesto podría investigarse por sus posibles efectos terapéuticos.
Industria
Ciencia de los materiales: Podría usarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de “O-etil carbonoditioato de S-(1-(1,3-dioxoisoindolin-2-il)-6-(4-metoxifenil)-6-oxohexan-3-il)” dependería de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
Ftalimidas: Compuestos con un núcleo de isoindolinona similar.
Derivados de metoxifenilo: Compuestos que presentan el grupo metoxifenilo.
Carbonoditioatos: Compuestos con el grupo funcional carbonoditioato.
Singularidad
“O-etil carbonoditioato de S-(1-(1,3-dioxoisoindolin-2-il)-6-(4-metoxifenil)-6-oxohexan-3-il)” es único debido a su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H25NO5S2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
O-ethyl [1-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenyl)-6-oxohexan-3-yl]sulfanylmethanethioate |
InChI |
InChI=1S/C24H25NO5S2/c1-3-30-24(31)32-18(12-13-21(26)16-8-10-17(29-2)11-9-16)14-15-25-22(27)19-6-4-5-7-20(19)23(25)28/h4-11,18H,3,12-15H2,1-2H3 |
Clave InChI |
DABVAXLAJMARJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)SC(CCC(=O)C1=CC=C(C=C1)OC)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



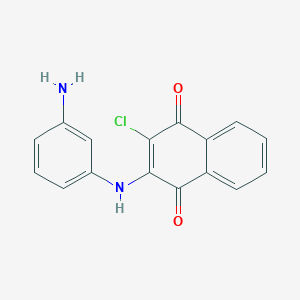
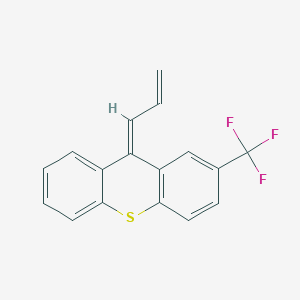

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)



![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
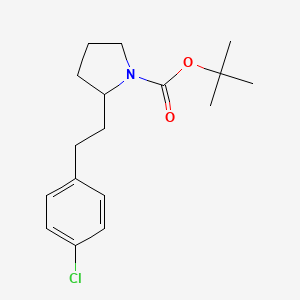
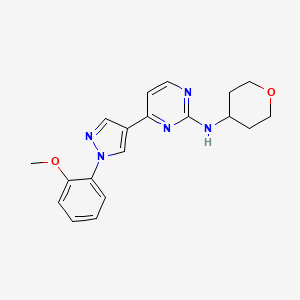
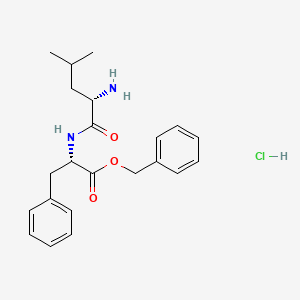
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
